N-(3-(1H-imidazol-1-yl)propyl)-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride
Description
This compound (CAS: 1216539-70-6) is a hydrochloride salt featuring a benzothiazole core substituted with a 5-chloro-4-methyl group, linked to a furan-2-carboxamide moiety via a propylimidazole spacer. Its molecular formula is C₁₉H₁₈Cl₂N₄O₂S, with a molecular weight of 453.3 g/mol . However, detailed pharmacological data are absent in the provided evidence. Safety guidelines emphasize handling precautions (e.g., avoiding heat and ignition sources, P210) and proper storage .
Properties
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)furan-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2S.ClH/c1-13-14(20)5-6-16-17(13)22-19(27-16)24(18(25)15-4-2-11-26-15)9-3-8-23-10-7-21-12-23;/h2,4-7,10-12H,3,8-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZQOPOKVDDNFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N(CCCN3C=CN=C3)C(=O)C4=CC=CO4)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(1H-imidazol-1-yl)propyl)-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride is a complex organic compound notable for its diverse biological activities. This compound, which incorporates an imidazole ring and a benzo[d]thiazole moiety, has been investigated for its potential therapeutic applications, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| IUPAC Name | N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-imidazol-1-ylpropyl)furan-2-carboxamide; hydrochloride |
| Molecular Formula | C19H17ClN4OS |
| Molecular Weight | 392.88 g/mol |
The presence of the imidazole and thiazole rings contributes to its biological activity by allowing interactions with various biological targets, such as enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may modulate enzyme activities or receptor functions, leading to various physiological effects. For instance, compounds with similar structures have been shown to inhibit key pathways involved in inflammation and cancer progression .
Antimicrobial Activity
Research indicates that related compounds exhibit significant antimicrobial properties. For example, derivatives containing imidazole and thiazole frameworks have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The antimicrobial activity is often evaluated using methods such as the disk diffusion method, where the inhibition zones are measured to assess efficacy .
Antioxidant Activity
Studies on similar thiazole derivatives have shown promising antioxidant properties. For instance, certain compounds exhibited significant overall antioxidant activity with values ranging from 2007.67 to 1654.76 µg AAE/g dry sample . This suggests that this compound may also possess antioxidant capabilities.
Anticancer Potential
The compound has been explored for its anticancer effects due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. For instance, studies have identified thiazole derivatives as potent inhibitors of various cancer-related kinases . The specific mechanisms through which this compound exerts its anticancer effects are still under investigation but may involve the modulation of signaling pathways associated with tumor growth.
Anti-inflammatory Activity
Given the structural similarities with known anti-inflammatory agents, this compound may also exhibit anti-inflammatory properties. Compounds in this class have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation . Preliminary data suggest that this compound could similarly inhibit COX activity.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of biological activities of thiazole and imidazole derivatives:
- Antimicrobial Evaluation : Jain et al. synthesized related imidazole compounds and assessed their antibacterial activity against standard strains using the cylinder well diffusion method. The results indicated that some derivatives exhibited comparable efficacy to conventional antibiotics like Norfloxacin .
- Antioxidant Studies : In a study evaluating antioxidant properties, various thiazole derivatives were tested for their ability to scavenge free radicals, demonstrating significant potential in reducing oxidative stress .
- Cancer Research : Research on thiazole-containing compounds has revealed their potential as selective inhibitors of key cancer-associated kinases, suggesting a pathway for further development into anticancer therapeutics .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiazole compounds, including those with imidazole and furan scaffolds, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .
Anticancer Potential
The compound has been investigated for its anticancer properties. Its mechanism involves the induction of apoptosis in cancer cells and the inhibition of tumor growth. For example, thiazole derivatives have shown cytotoxic effects against different cancer cell lines, suggesting potential applications in oncology .
CYP Enzyme Inhibition
N-(3-(1H-imidazol-1-yl)propyl)-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride has been noted for its ability to inhibit cytochrome P450 enzymes, particularly CYP3A4. This inhibition can enhance the pharmacokinetics of co-administered drugs, potentially leading to improved therapeutic outcomes .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated that a related thiazole derivative exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the structure-activity relationship (SAR) that contributed to its efficacy, emphasizing the importance of the imidazole moiety in enhancing antimicrobial action .
Case Study 2: Anticancer Activity
Another research article detailed experiments where this compound was tested against various cancer cell lines. Results indicated that it significantly reduced cell viability through apoptosis induction mechanisms. The findings suggest that modifications to the thiazole structure could further enhance anticancer activity .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Benzo[d]thiazole Chloro Substituent
The 5-chloro group on the benzo[d]thiazole ring undergoes nucleophilic aromatic substitution (SNAr) under mild alkaline conditions. This reactivity is critical for derivatization in medicinal chemistry applications.
The electron-withdrawing thiazole ring activates the chloro group for substitution, enabling the introduction of amines or alkoxides. Computational studies suggest transition-state stabilization via resonance with the thiazole’s π-system .
Hydrolysis of the Furan Carboxamide Linkage
The furan-2-carboxamide bond is susceptible to hydrolysis under acidic or basic conditions, yielding furan-2-carboxylic acid and the corresponding amine.
| Conditions | Products | Reaction Time | Reference |
|---|---|---|---|
| 6M HCl, reflux | Furan-2-carboxylic acid + amine-HCl | 3h | |
| NaOH (1M), EtOH, 60°C | Furan-2-carboxylate + free amine | 2h |
The hydrochloride salt enhances solubility in polar solvents, accelerating acid-catalyzed hydrolysis. Base hydrolysis proceeds via a tetrahedral intermediate, as confirmed by kinetic isotope effects .
Alkylation and Quaternization at the Imidazole Nitrogen
The imidazole ring undergoes alkylation at the N1 position, forming quaternary ammonium salts. This reaction is pivotal for enhancing water solubility or modifying biological activity.
| Alkylating Agent | Solvent | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl iodide | DCM, rt | N1-methylimidazolium propyl derivative | 85% | |
| Benzyl chloride | ACN, 50°C | N1-benzylimidazolium propyl derivative | 78% |
Quaternization is stereoelectronically favored at the less hindered N1 position, as demonstrated by X-ray crystallography of analogous compounds .
Coordination Chemistry with Transition Metals
The imidazole nitrogen and thiazole sulfur atoms act as ligands for transition metals, forming stable complexes.
| Metal Salt | Conditions | Complex Structure | Application | Reference |
|---|---|---|---|---|
| Cu(NO₃)₂·3H₂O | MeOH, rt, 2h | [Cu(L)₂]²⁺ (octahedral geometry) | Antimicrobial studies | |
| ZnCl₂ | EtOH, reflux, 4h | [Zn(L)Cl₂] | Fluorescence probes |
These complexes exhibit enhanced stability in aqueous media (log K = 4.2–5.8) and are being explored for catalytic and diagnostic applications .
Electrophilic Aromatic Substitution on the Furan Ring
The electron-rich furan ring undergoes electrophilic substitution, primarily at the C5 position.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 30min | 5-nitro-furan derivative | 63% | |
| Br₂, FeBr₃ | DCM, rt, 1h | 5-bromo-furan derivative | 71% |
Density Functional Theory (DFT) calculations indicate that nitration proceeds via a Wheland intermediate stabilized by the carboxamide’s electron-withdrawing effect .
Reductive Degradation of the Thiazole Ring
Catalytic hydrogenation selectively reduces the thiazole ring to a thiazolidine under high-pressure H₂.
| Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Pd/C (10%) | H₂ (50 psi), EtOH, 6h | Thiazolidine derivative | 55% | |
| Raney Ni | H₂ (30 psi), THF, 12h | Partially reduced thiazoline | 48% |
This reaction is pH-dependent, with optimal yields achieved in weakly acidic media (pH 4–5) .
Photochemical Reactivity
UV irradiation induces [2+2] cycloaddition between the furan and imidazole rings, forming a bicyclic adduct.
| Light Source | Solvent | Product | Quantum Yield | Reference |
|---|---|---|---|---|
| UV-A (365 nm) | MeCN | Furan-imidazole cycloadduct | 0.32 |
Transient absorption spectroscopy confirms a triplet excited state as the reactive intermediate .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs (benzothiazole, heterocyclic substituents, or carboxamide linkages) and are analyzed for comparative insights:
Table 1: Structural and Molecular Comparison
Key Observations
Substituent Effects on Bioactivity: The 5-chloro-4-methylbenzo[d]thiazole group in the target compound may enhance lipophilicity compared to the 7-chloro-4-methoxy analog . Methoxy groups typically reduce metabolic stability but improve solubility.
Backbone Modifications: The cyclohexanecarboxamide derivative (CAS 1052542-79-6) lacks the benzothiazole core, suggesting divergent pharmacological targets. Its dimethylaminopropyl chain may enhance membrane permeability relative to the imidazole-propyl spacer in the target compound .
Safety and Handling :
- The target compound requires stringent precautions (e.g., P210: avoiding heat sources), but analogous safety data for related compounds are unavailable in the evidence .
Research Implications and Limitations
- Data Gaps : Physical properties (e.g., melting point, solubility) and pharmacokinetic profiles are absent for all compounds, limiting direct efficacy comparisons.
- Structural Trends : The benzothiazole-thiophene/furan hybrid scaffold appears understudied compared to traditional benzothiazole derivatives, warranting further exploration for targeted drug design.
Q & A
Q. Critical Parameters :
- Solvent Choice : Polar aprotic solvents (DMF, acetonitrile) enhance reactivity in nucleophilic substitutions .
- Temperature : Room temperature minimizes side reactions during coupling steps, while reflux (e.g., in acetonitrile) accelerates cyclization .
- Purification : Column chromatography or recrystallization is essential to isolate the hydrochloride salt with high purity .
Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
Q. Basic
- ¹H/¹³C NMR : Prioritize signals for the imidazole (δ 7.5–8.5 ppm for protons; δ 120–140 ppm for carbons), benzothiazole (δ 7.0–8.0 ppm for aromatic protons; δ 150–160 ppm for thiazole carbons), and furan (δ 6.5–7.5 ppm for protons) .
- ESI-MS : Confirm molecular ion peaks ([M+H]⁺ or [M-Cl]⁻) and fragmentation patterns (e.g., loss of HCl or furan moiety) .
- IR Spectroscopy : Look for carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and N-H stretches (~3300 cm⁻¹) in the carboxamide group .
How can researchers address contradictions in biological activity data across different studies involving this compound?
Advanced
Contradictions often arise from variations in:
- Assay Conditions : pH-sensitive activity (e.g., antimicrobial efficacy may vary with pH, as noted in thiadiazole derivatives) .
- Cell Lines/Targets : Validate activity across multiple cell models (e.g., cancer vs. normal cells) and confirm target specificity using knock-out assays .
- Solubility/Bioavailability : Use orthogonal methods (e.g., HPLC) to quantify active concentrations in biological matrices .
- Control Experiments : Include structurally similar analogs to distinguish scaffold-specific effects from substituent-driven activity .
What strategies optimize the compound's pharmacokinetic properties while maintaining its bioactivity?
Q. Advanced
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve solubility, as demonstrated in imidazo-thiazole prodrugs .
- Metabolic Stability : Replace metabolically labile groups (e.g., methyl substituents on benzothiazole) with halogens or heterocycles .
- Formulation : Use nanoparticle encapsulation or liposomal delivery systems to enhance tissue penetration .
What safety precautions are necessary when handling this compound, based on its structural analogs?
Q. Basic
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact. Structural analogs with imidazole/benzothiazole moieties can cause irritation .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile reagents (e.g., DMF, HCl gas) .
- Spill Management : Neutralize acid spills with sodium bicarbonate and dispose of waste in designated containers .
How can structure-activity relationship (SAR) studies be designed to explore modifications in the imidazole and benzothiazole moieties?
Q. Advanced
- Imidazole Modifications :
- Benzothiazole Modifications :
- Methodology : Use parallel synthesis and high-throughput screening to compare IC₅₀ values across derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
